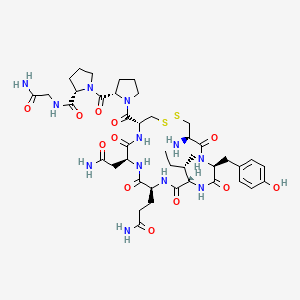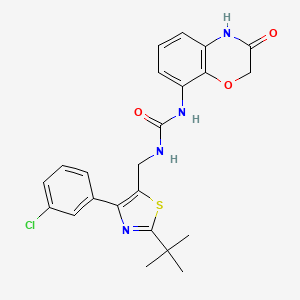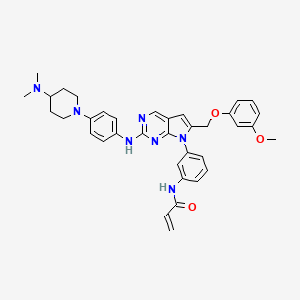
5-HT6R antagonist 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-HT6R antagonist 2 is a compound that targets the serotonin type 6 receptor (5-HT6R). This receptor is a subtype of serotonin receptor that is primarily found in the brain and is involved in various neurological processes, including cognitive function, brain development, and synaptic plasticity . The compound is of significant interest in the field of neuropharmacology due to its potential therapeutic applications in treating neurodegenerative and psychiatric disorders .
Preparation Methods
The synthesis of 5-HT6R antagonist 2 involves a series of chemical reactions. One common synthetic route includes the mechanochemical synthesis of 1-(arylsulfonyl-isoindol-2-yl)piperazine derivatives . This method is considered sustainable and involves the use of specific reagents and conditions to achieve the desired product. Industrial production methods may vary, but they typically involve optimizing reaction conditions to maximize yield and purity while minimizing environmental impact .
Chemical Reactions Analysis
5-HT6R antagonist 2 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the inversion of the sulfonamide bond combined with its incorporation into the isoindoline scaffold can switch the functional profile of the compound at Gs signaling with no impact at the Cdk5 pathway .
Scientific Research Applications
5-HT6R antagonist 2 has a wide range of scientific research applications. In chemistry, it is used to study the structure-activity relationship of serotonin receptor antagonists. In biology, it is used to investigate the role of 5-HT6R in cognitive function and brain development. In medicine, it has potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer’s disease and psychiatric disorders such as schizophrenia . Additionally, it is used in the development of multitarget treatment strategies for complex diseases .
Mechanism of Action
The mechanism of action of 5-HT6R antagonist 2 involves blocking the serotonin type 6 receptor, which is a G protein-coupled receptor (GPCR) that mediates excitatory neurotransmission . By antagonizing this receptor, the compound can modulate the imbalance between excitatory and inhibitory neurotransmitters, thereby improving cognitive function and reducing symptoms of neurological disorders . The molecular targets and pathways involved include the Gs adenylyl cyclase pathway and the regulation of M-currents in the hippocampus .
Comparison with Similar Compounds
5-HT6R antagonist 2 can be compared with other similar compounds, such as SB-271046 and PZ-1922 . These compounds also target the serotonin type 6 receptor but may have different functional profiles and therapeutic applications. For example, PZ-1922 is a triple-acting compound that targets serotonin type 6 and 3 receptors as well as monoamine oxidase type B, making it a potential treatment for Alzheimer’s disease . The uniqueness of this compound lies in its specific functional profile and its potential for treating a wide range of neurological disorders.
Properties
Molecular Formula |
C23H31N3O2 |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
1-[4-(4-methoxyphenyl)-6-(oxan-4-ylmethyl)pyridin-2-yl]-4-methylpiperazine |
InChI |
InChI=1S/C23H31N3O2/c1-25-9-11-26(12-10-25)23-17-20(19-3-5-22(27-2)6-4-19)16-21(24-23)15-18-7-13-28-14-8-18/h3-6,16-18H,7-15H2,1-2H3 |
InChI Key |
PUBRPXUPIQJZBT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=CC(=N2)CC3CCOCC3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





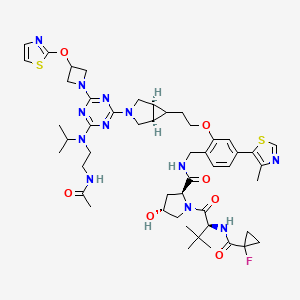
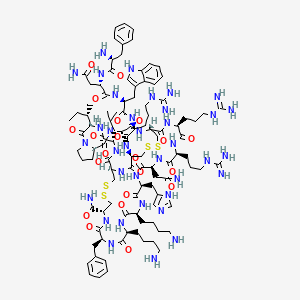
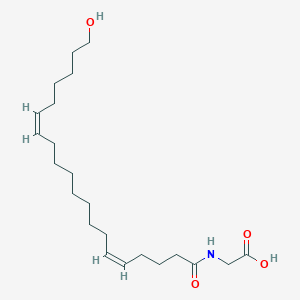

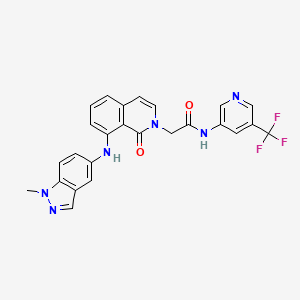
![(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-N-[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-(hexadecanoylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B12382340.png)
